N'-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide
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Overview
Description
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide is a compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their potential biological activities, including anti-cancer and anti-proliferative properties . The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, a 4-chlorophenyl group, and a 3-nitrobenzohydrazide moiety, which contribute to its unique chemical and biological properties.
Mechanism of Action
Target of Action
Similar compounds containing the pyrazolo[3,4-d]pyrimidine core have been reported to have pharmacological potential as antiviral, antimicrobial, antitumor agents, and more .
Mode of Action
It’s known that the compound’s interaction with its targets leads to changes at the molecular level that can inhibit the growth of certain cell lines .
Biochemical Pathways
Compounds with similar structures have been reported to affect various biochemical pathways, leading to their antiviral, antimicrobial, and antitumor activities .
Pharmacokinetics
It’s known that the degree of lipophilicity of similar compounds allows them to diffuse easily into cells . This suggests that the compound may have good bioavailability.
Result of Action
The compound has demonstrated good preclinical drug metabolism and pharmacokinetics (DMPK) properties. After oral dosing, it showed pharmacodynamic knockdown of phosphorylation of Akt and downstream biomarkers in vivo, and inhibition of tumor growth in a breast cancer xenograft model .
Preparation Methods
The synthesis of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can be achieved through various synthetic routes. One common method involves the reaction of 4-chlorophenylhydrazine with ethyl acetoacetate to form the pyrazole ring, followed by cyclization with formamide to yield the pyrazolo[3,4-d]pyrimidine core . The final step involves the condensation of the pyrazolo[3,4-d]pyrimidine derivative with 3-nitrobenzohydrazide under appropriate conditions . Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide undergoes various chemical reactions, including:
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols, under suitable conditions.
Condensation: The hydrazide moiety can react with aldehydes or ketones to form hydrazones.
Common reagents and conditions used in these reactions include hydrogen gas, palladium catalysts, amines, thiols, and various solvents. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide has several scientific research applications, including:
Comparison with Similar Compounds
N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide can be compared with other pyrazolo[3,4-d]pyrimidine derivatives, such as:
4-Amino-N-[(1S)-1-(4-chlorophenyl)-3-hydroxypropyl]-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide (AZD5363): This compound is an orally bioavailable inhibitor of Akt kinases and has shown potential in cancer treatment.
4-Amino-N-(4-chlorobenzyl)-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamide: This compound is a potent and orally bioavailable inhibitor of protein kinase B (PKB).
The uniqueness of N’-[1-(4-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide lies in its specific structure, which allows it to inhibit multiple enzymes involved in cancer cell proliferation, making it a promising candidate for further research and development .
Properties
IUPAC Name |
N'-[1-(4-chlorophenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3-nitrobenzohydrazide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClN7O3/c19-12-4-6-13(7-5-12)25-17-15(9-22-25)16(20-10-21-17)23-24-18(27)11-2-1-3-14(8-11)26(28)29/h1-10H,(H,24,27)(H,20,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DARBDDQONSSKSF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NNC2=C3C=NN(C3=NC=N2)C4=CC=C(C=C4)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClN7O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.8 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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